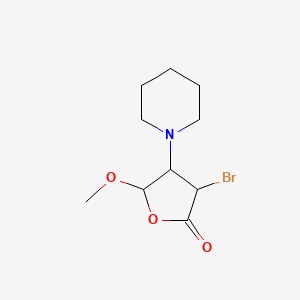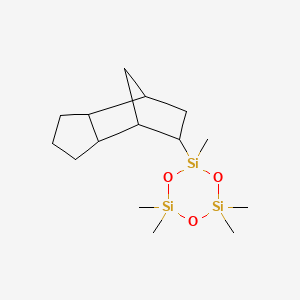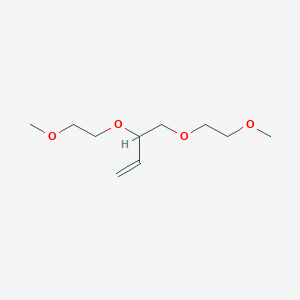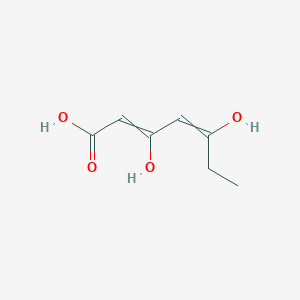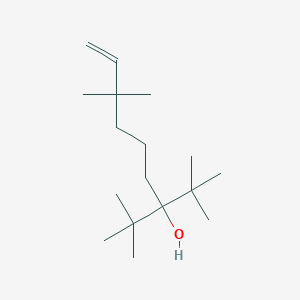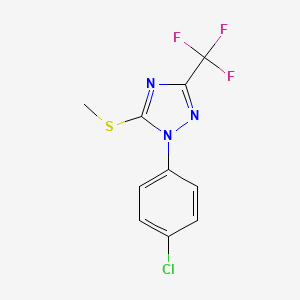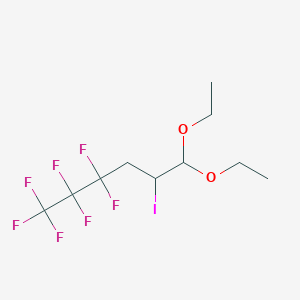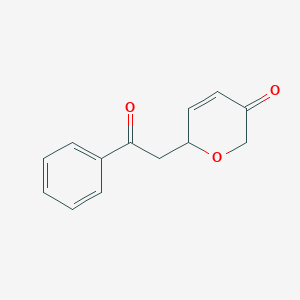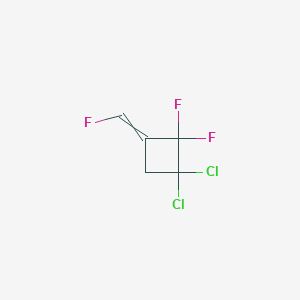
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane is a chemical compound with the molecular formula C4H3Cl2F3 This compound belongs to the class of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds It is a cyclobutane derivative, meaning it contains a four-membered carbon ring structure
Preparation Methods
The synthesis of 1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing chlorine and fluorine atoms. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of products with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of products with lower oxidation states.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions, where new atoms or groups are added to the carbon ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved in its action may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane can be compared with other similar compounds, such as:
1,1-Dichloro-2,2-difluoroethylene: A compound with a similar structure but different reactivity and applications.
1,2-Dichloro-1,2-difluoroethane: Another related compound with distinct chemical properties and uses.
Properties
CAS No. |
90029-45-1 |
|---|---|
Molecular Formula |
C5H3Cl2F3 |
Molecular Weight |
190.98 g/mol |
IUPAC Name |
1,1-dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane |
InChI |
InChI=1S/C5H3Cl2F3/c6-4(7)1-3(2-8)5(4,9)10/h2H,1H2 |
InChI Key |
MXKAURBRJDXPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CF)C(C1(Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


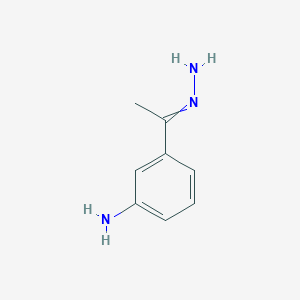
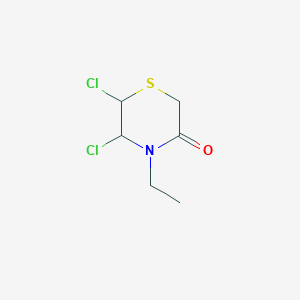
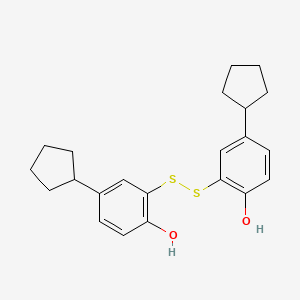
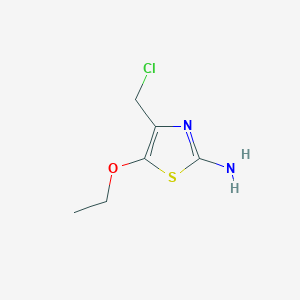
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
